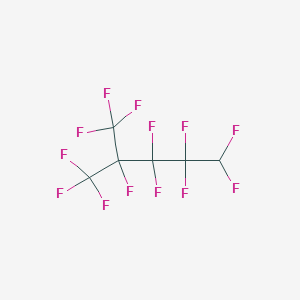
1,1,1,2,3,3,4,4,5,5-Decafluoro-2-(trifluoromethyl)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,3,3,4,4,5,5-Decafluoro-2-(trifluoromethyl)pentane is a fluorinated organic compound with the molecular formula C6HF13. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties. It is used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
The synthesis of 1,1,1,2,3,3,4,4,5,5-Decafluoro-2-(trifluoromethyl)pentane typically involves the reaction of methyl methanesulfonate with perfluoro-2,3-epoxy-2-methylpentane . The specific steps are as follows:
- Clean and dry a 500 ml reaction flask.
- Add methyl methanesulfonate and perfluoro-2,3-epoxy-2-methylpentane to the flask.
- Stir the mixture under controlled temperature and pressure conditions to facilitate the reaction.
- Purify the product using standard separation techniques such as distillation or chromatography.
Chemical Reactions Analysis
1,1,1,2,3,3,4,4,5,5-Decafluoro-2-(trifluoromethyl)pentane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of fluorine atoms, which can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Reagents and Conditions: Common reagents used in these reactions include strong bases or acids, and the reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Scientific Research Applications
1,1,1,2,3,3,4,4,5,5-Decafluoro-2-(trifluoromethyl)pentane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions due to its stability and reactivity.
Biology and Medicine: The compound’s unique properties make it useful in the development of pharmaceuticals and diagnostic agents.
Industry: It is employed in the production of specialty chemicals, coatings, and lubricants.
Mechanism of Action
The mechanism of action of 1,1,1,2,3,3,4,4,5,5-Decafluoro-2-(trifluoromethyl)pentane is primarily based on its ability to interact with other molecules through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong interactions with various molecular targets, influencing their chemical behavior. These interactions can affect molecular pathways and processes, making the compound useful in various applications.
Comparison with Similar Compounds
1,1,1,2,3,3,4,4,5,5-Decafluoro-2-(trifluoromethyl)pentane can be compared with other fluorinated compounds such as:
1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane: This compound has an additional fluorine atom, which may impart different reactivity and stability characteristics.
1,1,1,2,2,3,4,5,5,5-Decafluoro-3-methoxy-4-(trifluoromethyl)pentane:
Biological Activity
1,1,1,2,3,3,4,4,5,5-Decafluoro-2-(trifluoromethyl)pentane (also known as HFE-7300) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological implications. This article explores the biological activity of this compound through various studies and data sources.
- Molecular Formula : C₇H₃F₁₃O
- Molecular Weight : 350.08 g/mol
- Physical State : Colorless to almost colorless liquid
- Purity : >98.0% (GC)
- Boiling Point : Approximately 99-101°C
- Density : 1.883 g/cm³
Biological Activity Overview
The biological activity of this compound is primarily studied in the context of its environmental impact and potential toxicity. As a member of the per- and polyfluoroalkyl substances (PFAS), it has been linked to various health concerns due to its persistence in the environment and bioaccumulation in living organisms.
Toxicological Studies
Research indicates that PFAS can accumulate in human blood serum and other tissues over time. The following table summarizes key findings from toxicological studies:
Case Studies
Several case studies have been conducted to assess the biological implications of exposure to this compound:
-
Case Study on Wildlife Exposure :
- Location : Contaminated Sites in the U.S.
- Findings : Elevated levels of PFAS were found in wildlife populations; associated with reproductive and developmental issues.
-
Human Health Impact Study :
- Population : Communities near industrial sites.
- Results : Increased incidence of liver damage and immune system effects correlated with PFAS exposure levels.
The mechanisms by which this compound exerts its biological effects are not fully understood but may involve:
- Endocrine Disruption : Potential interference with hormonal signaling pathways.
- Cellular Toxicity : Induction of oxidative stress leading to cell damage.
Environmental Persistence
As a fluorinated compound, this compound is resistant to degradation processes in the environment. This persistence raises concerns regarding long-term ecological impacts and human health risks associated with chronic exposure.
Properties
CAS No. |
1980062-87-0 |
|---|---|
Molecular Formula |
C6HF13 |
Molecular Weight |
320.05 g/mol |
IUPAC Name |
1,1,1,2,3,3,4,4,5,5-decafluoro-2-(trifluoromethyl)pentane |
InChI |
InChI=1S/C6HF13/c7-1(8)2(9,10)4(12,13)3(11,5(14,15)16)6(17,18)19/h1H |
InChI Key |
UTLCCTBINYHEBC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















